molecular formula C11H19N3 B2986390 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine CAS No. 1855133-14-0

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine

Cat. No.: B2986390
CAS No.: 1855133-14-0
M. Wt: 193.294
InChI Key: YQRJGCPXFVYGIA-UHFFFAOYSA-N
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Description

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with an amino group and a dimethylamino group

Mechanism of Action

Target of Action

The primary targets of the compound “5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to map out the downstream effects and understand the compound’s role in these pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be diverse, ranging from the activation or inhibition of specific cellular pathways to changes in cell behavior or morphology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of pyridine derivatives followed by amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings and polymers.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound shares a similar amino group but differs in its overall structure and functional groups.

    N,N-Dimethylpyridin-2-amine: This compound has a similar pyridine ring but lacks the additional amino group and methyl substituents.

Uniqueness

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.

Properties

IUPAC Name

5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-11(2,8-12)9-5-6-10(13-7-9)14(3)4/h5-7H,8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRJGCPXFVYGIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CN=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855133-14-0
Record name 5-(1-amino-2-methylpropan-2-yl)-N,N-dimethylpyridin-2-amine
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